Bromo-PEG8-Boc

説明

特性

IUPAC Name |

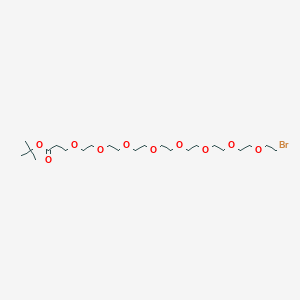

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYYTZDPNRZUDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45BrO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154672 |

Source

|

| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623792-00-6 |

Source

|

| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623792-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of Bromo-PEG8-Boc in Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutic development and chemical biology, the precise and efficient linking of molecules is paramount. Bromo-PEG8-Boc, a heterobifunctional linker, has emerged as a critical tool for researchers, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a reactive bromide at one terminus and a Boc-protected amine at the other, bridged by an eight-unit polyethylene glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecular constructs. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in targeted protein degradation and drug delivery, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in their endeavors.

The strategic incorporation of the PEG8 linker imparts favorable physicochemical properties to the resulting conjugates, most notably enhanced aqueous solubility and improved pharmacokinetic profiles. The bromide functional group serves as a stable yet reactive handle for nucleophilic substitution, while the Boc-protected amine allows for controlled, sequential conjugation following deprotection under acidic conditions. This dual reactivity is fundamental to the modular assembly of PROTACs and ADCs.

Core Applications of this compound in Research

The principal applications of this compound lie in its use as a flexible and hydrophilic spacer in the construction of:

-

Proteolysis Targeting Chimeras (PROTACs): These novel therapeutic agents utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

-

Antibody-Drug Conjugates (ADCs): In this targeted cancer therapy approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG8 linker can enhance the solubility and stability of the ADC.

-

Other Bioconjugation Applications: The versatile nature of this compound makes it suitable for a range of other bioconjugation applications, including the surface modification of nanoparticles and the pegylation of peptides and other biomolecules to improve their therapeutic properties.

This compound in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and composition of the linker influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

The PEG8 component of this compound offers several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule.

-

Improved Cell Permeability: The flexible PEG linker can facilitate the passage of the PROTAC across the cell membrane.

-

Optimal Ternary Complex Formation: The length of the PEG8 linker can provide the necessary flexibility and spatial orientation for the effective formation of the ternary complex.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that requires optimization for each target protein and E3 ligase pair. The following table summarizes data from a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with varying PEG linker lengths.[1]

| PROTAC Component | Linker Length | DC50 (nM) [a] | Dmax (%) [b] |

| BRD4 Ligand | PEG2 | 50 | 85 |

| BRD4 Ligand | PEG4 | 10 | 95 |

| BRD4 Ligand | PEG6 | 30 | 90 |

| BRD4 Ligand | PEG8 | 60 | 80 |

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[1] [b] Dmax: The maximum percentage of target protein degradation achieved.[1]

This data clearly demonstrates a structure-activity relationship where a PEG4 linker provided the optimal balance of potency and efficacy for this specific BRD4-targeting PROTAC series.[1] This highlights the importance of empirical determination of the optimal linker length.

Signaling Pathway and Experimental Workflow

This compound in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects the antibody and the payload. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.

The inclusion of a PEG8 linker, synthesized using reagents like this compound, can offer several benefits for ADCs:

-

Enhanced Hydrophilicity: The PEG8 spacer can improve the overall solubility of the ADC, which is particularly important when conjugating hydrophobic payloads.

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life.

-

Reduced Aggregation: The hydrophilic PEG chains can help prevent the aggregation of ADCs, which can be an issue with high drug-to-antibody ratios (DAR).

An example of a commercially successful ADC that incorporates a PEG8 linker is Zynlonta® (loncastuximab tesirine). The linker in Zynlonta® is composed of a maleimide group, a PEG8 spacer, a valine-alanine dipeptide, and a PABC self-immolative spacer.[2]

Quantitative Data: Impact of PEG8 Linker on ADC Efficacy

In a study developing ADCs with a pendant-type PEG linker, it was demonstrated that DAR8-ADCs with PEG8 and PEG12 linkers exhibited a better pharmacokinetic profile and stronger in vivo anti-tumor activity compared to those with a shorter PEG4 linker or no PEG linker.

| ADC Configuration | Linker | In Vivo Anti-tumor Activity |

| DAR8-ADC | PEG4 | Moderate |

| DAR8-ADC | PEG8 | Strong |

| DAR8-ADC | PEG12 | Strongest |

This data suggests that a longer PEG chain, such as PEG8, can significantly enhance the therapeutic efficacy of high-DAR ADCs.

Logical Relationship of ADC Components and Action

Experimental Protocols

The following is a representative, generalized two-step protocol for the synthesis of a PROTAC using a Bromo-PEG-Boc linker. This protocol should be adapted and optimized for specific reactants.

Step 1: Boc Deprotection of the Linker

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Nitrogen or Argon atmosphere

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane (e.g., 10 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt (Bromo-PEG8-NH2) is often used in the next step without further purification.

Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)

Objective: To form an amide bond between the deprotected linker and a ligand.

Materials:

-

Bromo-PEG8-NH2 (from Step 1)

-

Ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide) (1.0-1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) (1.2-1.5 equivalents)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (3.0-5.0 equivalents)

-

Nitrogen or Argon atmosphere

-

Stirring apparatus

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve the carboxylic acid-containing ligand in anhydrous DMF or DCM under an inert atmosphere.

-

Add the amide coupling reagents (e.g., HATU and HOBt) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

To the activated ligand solution, add a solution of the crude Bromo-PEG8-NH2 in anhydrous DMF.

-

Add DIPEA to the reaction mixture.

-

Allow the reaction to proceed at room temperature with stirring for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, the crude product can be purified by preparative HPLC to obtain the Bromo-PEG8-Ligand conjugate.

The resulting Bromo-PEG8-Ligand can then be reacted with the second ligand (containing a nucleophile, such as a thiol or amine) to complete the synthesis of the heterobifunctional molecule.

Conclusion

This compound is a versatile and valuable tool in the fields of chemical biology and drug discovery. Its application as a flexible, hydrophilic linker in the synthesis of PROTACs and ADCs has been instrumental in advancing these therapeutic modalities. The ability of the PEG8 chain to enhance solubility and improve pharmacokinetic properties, combined with the orthogonal reactivity of its terminal functional groups, allows for the rational design and efficient synthesis of complex, targeted therapeutics. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the potential of this compound in their own research and development efforts. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the strategic use of well-defined linkers like this compound will undoubtedly remain a cornerstone of innovation.

References

An In-depth Technical Guide to Bromo-PEG8-Boc: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional linker widely utilized in the synthesis of complex biomolecules and targeted therapeutics. Particular focus is given to its chemical structure, physicochemical properties, and its critical role in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging modality in drug discovery.

Core Chemical Structure and Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker featuring a terminal bromo group and a Boc-protected amine. The PEG8 chain imparts increased hydrophilicity, which can enhance the solubility and bioavailability of the resulting conjugate.

The chemical structure of this compound is as follows:

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C23H46BrNO10 | [1] |

| Molecular Weight | 576.52 g/mol | [1] |

| Purity | ≥95% - 98% | |

| Appearance | Colorless to light yellow liquid | |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |

| Solubility | Soluble in DMSO |

Role in PROTAC Drug Development

PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[2][3]

This compound serves as a versatile building block for the synthesis of PROTACs.[4][5] The bromo group provides a reactive site for conjugation with a nucleophile, such as a thiol group on a cysteine residue of a POI-binding ligand.[1][6] The Boc-protected amine, after deprotection, offers a point of attachment for the E3 ligase ligand. The PEG8 spacer provides flexibility and optimal length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a crucial step for efficient protein degradation.[2][3]

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols: Synthesis of a PROTAC using this compound

This section outlines a representative two-step experimental protocol for the synthesis of a PROTAC utilizing this compound. This protocol involves the initial conjugation of a thiol-containing POI ligand to the bromo end of the linker, followed by deprotection of the Boc group and subsequent coupling of an E3 ligase ligand.

Step 1: Conjugation of POI Ligand to this compound

Objective: To form a thioether bond between the thiol group of the POI ligand and the bromo group of the linker.

Materials:

-

Thiol-containing POI ligand

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolve the thiol-containing POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add this compound (1.2 equivalents) to the solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired conjugate.

-

Upon completion, quench the reaction by adding water.

-

Purify the crude product by preparative RP-HPLC to isolate the POI-PEG8-NHBoc conjugate.

-

Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Boc Deprotection and E3 Ligase Ligand Coupling

Objective: To deprotect the Boc group and couple the E3 ligase ligand to the exposed amine.

Materials:

-

POI-PEG8-NHBoc conjugate (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid functional group

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

-

Anhydrous DMF

-

DIPEA

-

RP-HPLC system for purification

Procedure:

-

Boc Deprotection:

-

Dissolve the POI-PEG8-NHBoc conjugate (1.0 equivalent) in a solution of 20-50% TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. The resulting product is the POI-PEG8-NH2 intermediate.

-

-

E3 Ligase Ligand Coupling:

-

In a separate flask, dissolve the E3 ligase ligand (1.1 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the mixture and stir for 15-20 minutes to activate the carboxylic acid.

-

Add a solution of the POI-PEG8-NH2 intermediate (1.0 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative RP-HPLC.

-

Characterize the final product by LC-MS and NMR spectroscopy.

-

The overall experimental workflow for the synthesis of a PROTAC using this compound is illustrated in the diagram below.

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and bifunctional nature enable the rational design and synthesis of sophisticated molecules like PROTACs. The experimental protocols provided herein offer a foundational framework for the utilization of this compound in the construction of these next-generation therapeutics. As the landscape of drug discovery continues to evolve, the strategic application of such linkers will undoubtedly play a pivotal role in the development of novel and effective treatments for a wide range of diseases.

References

- 1. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 2. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromo-PEG8-Boc (CAS: 1623792-00-6): A Technical Guide for Researchers in Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of Bromo-PEG8-Boc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the physicochemical properties, representative experimental protocols, and the fundamental mechanism of action for PROTACs utilizing this linker.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker molecule widely employed in the field of targeted protein degradation.[1][2] Its structure features a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an 8-unit PEG chain. This configuration allows for the sequential conjugation of two different ligands: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[4] The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.[5]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols, as well as for understanding the compound's behavior in various experimental conditions.

| Property | Value | Reference(s) |

| CAS Number | 1623792-00-6 | [1][6] |

| Molecular Formula | C₂₃H₄₅BrO₁₀ | [1][6] |

| Molecular Weight | 561.50 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥97% | [6] |

| Storage Conditions | Store at 4°C for short term, -20°C for long term | [3][6] |

| Solubility | Soluble in DMSO | [1] |

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Conjugation of the first ligand: The bromo- end of the linker is reacted with a suitable functional group on the first binding ligand (e.g., a thiol or amine).

-

Deprotection and conjugation of the second ligand: The Boc-protecting group is removed from the other end of the linker to expose the amine, which is then conjugated to the second binding ligand.

Representative Protocol for Boc Deprotection

Objective: To remove the Boc protecting group from the terminal amine of the PEG linker.

Materials:

-

Boc-protected PEG-conjugate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected PEG-conjugate in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add TFA dropwise to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Representative Protocol for Amine Coupling (NHS Ester Chemistry)

Objective: To conjugate the deprotected amine of the PEG linker to a second ligand containing a carboxylic acid, activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Deprotected amine-PEG-conjugate

-

Ligand with NHS ester

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the deprotected amine-PEG-conjugate in anhydrous DMF or DMSO.

-

Add the NHS ester-activated ligand (typically 1.1-1.5 equivalents).

-

Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the final PROTAC molecule using an appropriate chromatographic method (e.g., HPLC or column chromatography).

Mechanism of Action: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC synthesized with this compound is to induce the degradation of a target protein. This is achieved through the following signaling pathway:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, resulting in a polyubiquitinated POI.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the POI into small peptides. The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[4]

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its bifunctional nature and hydrophilic PEG spacer make it a versatile linker for connecting a wide range of ligands. While specific applications of this particular linker in published literature are limited, the representative protocols and mechanistic overview provided in this guide offer a solid foundation for researchers entering the exciting field of targeted protein degradation. As the development of novel PROTACs continues to accelerate, the demand for well-characterized linkers like this compound is expected to grow significantly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CAS:1623792-00-6 - KKL Med Inc. [kklmed.com]

- 3. medkoo.com [medkoo.com]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

In-Depth Technical Guide: Bromo-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation applications.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based molecule functionalized with a bromo group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The eight PEG units enhance solubility and provide a flexible spacer arm.

| Property | Value | Source |

| Molecular Weight | 561.50 g/mol | [1][2] |

| Alternate Molecular Weight | 576.52 g/mol | [3] |

| Chemical Formula | C23H45BrO10 or C23H46BrNO10 | [1][3] |

| CAS Number | 1623792-00-6 | [1][2] |

| Appearance | Liquid | [1] |

| Color | Colorless to light yellow | [1] |

Note on Molecular Weight Discrepancy: The slight variation in reported molecular weights may be attributed to different isotopic compositions or the inclusion of counter-ions in theoretical calculations. Researchers should refer to the batch-specific data provided by the supplier.

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][4]

The bromo and Boc-protected amine functionalities of this compound allow for the sequential and controlled conjugation of the two ligands.

Experimental Workflow: PROTAC Synthesis using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound. This process involves the deprotection of the Boc group followed by the sequential coupling of the E3 ligase ligand and the target protein ligand.

Experimental Protocol Considerations:

While specific reaction conditions will vary depending on the nature of the ligands, a general protocol involves:

-

Boc Deprotection: The Boc-protected amine of this compound is typically deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

-

First Ligand Coupling: The resulting amino-PEG8-bromide is then reacted with the first ligand (either the E3 ligase ligand or the target protein ligand). This is often achieved via an amide bond formation if the ligand has a carboxylic acid group, or other suitable conjugation chemistries.

-

Second Ligand Coupling: The remaining bromo group is then displaced by a nucleophilic group on the second ligand (e.g., a thiol or amine) to complete the synthesis of the PROTAC molecule.

Researchers should perform careful reaction optimization and purification at each step to ensure the final product's purity and integrity.

References

In-Depth Technical Guide: Solubility of Bromo-PEG8-Boc

For researchers, scientists, and professionals in drug development, understanding the solubility of linker molecules is paramount for the successful design and synthesis of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the solubility of Bromo-PEG8-Boc, a commonly utilized PEG-based linker, in Dimethyl Sulfoxide (DMSO) and other relevant solvents. It also outlines detailed experimental protocols for solubility determination and illustrates the linker's role in the PROTAC mechanism.

Solubility Data

The solubility of a compound is a critical physical property that influences its handling, formulation, and biological activity. This compound, with its polyethylene glycol (PEG) chain, is designed to have favorable solubility characteristics. The following table summarizes the available quantitative solubility data.

| Solvent | Solubility | Molar Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 87.5 mg/mL[1][2] | 155.83 mM[1][2] | Not Specified | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly affect solubility; it is recommended to use a fresh, unopened container of DMSO.[1][2] |

| Dichloromethane (DCM) | Soluble | Not Quantified | Not Specified | Similar bromo-PEG-ester compounds are reported to be soluble in DCM.[] |

| Dimethylformamide (DMF) | Soluble | Not Quantified | Not Specified | A related N-Boc-PEG-bromide compound is reported as soluble in DMF.[4] |

| Water | Soluble | Not Quantified | Not Specified | The hydrophilic PEG spacer is intended to increase solubility in aqueous media.[4][5] |

It is important to note that while qualitative solubility in DCM, DMF, and water is suggested by related compounds, empirical determination for this compound is recommended for precise experimental design.

Experimental Protocols for Solubility Determination

Accurate assessment of a compound's solubility is crucial for reliable in vitro and in vivo studies.[6] Several methods are employed in drug discovery to determine both kinetic and thermodynamic solubility.[7][8]

Thermodynamic Solubility: The Shake-Flask Method

Considered the "gold standard," the shake-flask method determines the equilibrium solubility of a compound.[9]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, water, phosphate-buffered saline) in a sealed vial. The presence of excess solid is essential to ensure saturation.[9]

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10]

Kinetic Solubility Assays

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][8] These high-throughput methods are common in early drug discovery.

a) Nephelometry (Light Scattering) Assay:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate and perform serial dilutions.[7]

-

Precipitation Detection: Measure the light scattering caused by any precipitated particles using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[7]

b) Direct UV Absorption Assay:

-

Solution Preparation: Similar to the nephelometry assay, add the DMSO stock solution to an aqueous buffer.

-

Filtration: After a short incubation period, filter the solution to remove any precipitate.[7]

-

Quantification: Measure the UV absorbance of the filtrate and calculate the concentration of the dissolved compound using a pre-established calibration curve.[8]

Role in PROTAC-Mediated Protein Degradation

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to target and degrade specific proteins of interest.

The following diagram illustrates the general workflow of PROTAC synthesis and its mechanism of action.

Caption: Workflow of PROTAC synthesis using this compound and subsequent protein degradation.

This guide provides essential solubility information and experimental context for the effective use of this compound in research and development. The provided protocols offer a starting point for rigorous solubility assessment, a critical step in advancing drug discovery programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]

- 5. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Synthesis and Availability of Bromo-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document details a plausible synthetic route, purification strategies, and analytical characterization of the molecule. Furthermore, it summarizes the commercial availability of this compound and illustrates its central role in the mechanism of action of PROTACs.

Introduction

This compound, also known as tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable chemical tool in modern drug discovery and development. Its structure comprises an eight-unit polyethylene glycol chain that imparts favorable solubility and pharmacokinetic properties to conjugated molecules. One terminus of the PEG chain features a bromo group, a versatile handle for nucleophilic substitution reactions, while the other end is capped with a tert-butyloxycarbonyl (Boc)-protected amine. This Boc protecting group can be selectively removed under acidic conditions, enabling controlled, sequential bioconjugation strategies. The primary application of this compound is as a flexible linker in the design and synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.

Synthesis of this compound

While specific, detailed proprietary synthesis protocols are not always publicly available, a scientifically sound and common approach for the synthesis of hetero-bifunctional PEGs like this compound involves a multi-step process starting from commercially available PEG diol. The following represents a plausible and detailed experimental protocol.

Synthetic Workflow

Caption: A representative synthetic workflow for this compound.

Experimental Protocols

Step 1: Mono-tosylation of Octaethylene Glycol

-

To a solution of octaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add pyridine (1.1 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield mono-tosyl-PEG8-OH.

Step 2: Bromination of Mono-tosyl-PEG8-OH

-

Dissolve the mono-tosyl-PEG8-OH (1 equivalent) in acetone.

-

Add lithium bromide (LiBr) (3 equivalents) to the solution.

-

Reflux the reaction mixture overnight.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude Bromo-PEG8-OH.

Step 3: Mesylation of Bromo-PEG8-OH

-

Dissolve Bromo-PEG8-OH (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add triethylamine (Et₃N) (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents).

-

Stir the reaction at 0 °C for 2 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with cold water, 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Bromo-PEG8-OMs, which is often used in the next step without further purification.

Step 4: Azidation of Bromo-PEG8-OMs

-

Dissolve the crude Bromo-PEG8-OMs (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3 equivalents).

-

Heat the reaction mixture at 80 °C overnight.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to give crude Bromo-PEG8-N₃.

Step 5: Reduction of Bromo-PEG8-N₃ to Bromo-PEG8-NH₂

-

Dissolve Bromo-PEG8-N₃ (1 equivalent) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield Bromo-PEG8-NH₂.

Step 6: Boc Protection of Bromo-PEG8-NH₂

-

Dissolve Bromo-PEG8-NH₂ (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in DCM.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Analytical Characterization and Purification

Purification

The purification of PEGylated compounds can be challenging due to their polarity and potential for polydispersity.

| Purification Method | Description |

| Column Chromatography | Silica gel chromatography is commonly used for the purification of PEG derivatives. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and methanol, is often effective. Given the polar nature of this compound, a higher percentage of the more polar solvent is typically required for elution. |

| Reversed-Phase HPLC | For high-purity applications, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) is a common choice. |

Analytical Data

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.43 ppm. The extensive PEG backbone will appear as a complex multiplet in the range of 3.6-3.8 ppm. The methylene protons adjacent to the bromine atom are expected to be shifted downfield to around 3.8 ppm, while the methylene protons adjacent to the carbamate nitrogen will be found around 3.3-3.5 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the carbamate at approximately 156 ppm. The PEG backbone carbons will resonate in the region of 69-71 ppm. The carbon bearing the bromine will be shifted to around 30 ppm. |

| Mass Spectrometry (ESI-MS) | The electrospray ionization mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₂₃H₄₆BrNO₁₀), which is approximately 576.52 g/mol . Adducts with sodium ([M+Na]⁺) are also commonly observed. |

| Purity (HPLC) | Analysis by HPLC should ideally show a single major peak, with purity levels typically exceeding 95% for commercially available research-grade material. |

Commercial Availability

This compound is commercially available from various chemical suppliers that specialize in PEG linkers and reagents for bioconjugation and drug discovery.

| Supplier | Purity | CAS Number |

| MedChemExpress | >98% | 1623792-00-6 |

| ChemScene | ≥97% | 1623792-00-6 |

| BroadPharm | >95% | 2688072-12-8 |

| Xcess Biosciences | ≥98% | Not specified |

Note: CAS numbers may vary between suppliers. It is advisable to confirm the specific CAS number with the chosen vendor.

Role in PROTAC Drug Development

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

PROTAC Mechanism of Action

Caption: The mechanism of action of a PROTAC.

The this compound linker plays a critical role in this process by:

-

Connecting the two active moieties: It covalently links the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.

-

Optimizing ternary complex formation: The length and flexibility of the PEG8 chain are crucial for allowing the POI and the E3 ligase to come into the correct proximity and orientation to form a stable and productive ternary complex.

-

Enhancing physicochemical properties: The hydrophilic nature of the PEG linker improves the solubility and cell permeability of the often large and hydrophobic PROTAC molecule, which is essential for its biological activity.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development, particularly for the rational design of PROTACs. Its well-defined structure, featuring a flexible PEG8 spacer and orthogonal reactive handles, allows for the systematic construction and optimization of these novel therapeutic agents. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective application in advancing the frontiers of targeted protein degradation.

The Versatile Bifunctional Linker: A Technical Guide to Bromo-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is paramount. The linker not only connects the target-binding and E3 ligase-recruiting moieties but also critically influences the physicochemical properties, stability, and efficacy of the final conjugate. Bromo-PEG8-Boc has emerged as a valuable and versatile bifunctional polyethylene glycol (PEG) linker, offering a strategic balance of hydrophilicity, defined length, and orthogonal reactivity.

This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis scheme, and detailed experimental protocols for its application in bioconjugation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their scientific endeavors.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a terminal bromide and a Boc-protected amine, separated by an eight-unit polyethylene glycol chain. This distinct architecture imparts several advantageous characteristics:

-

Bifunctionality: The two terminal groups offer orthogonal reactivity. The bromide serves as a good leaving group for nucleophilic substitution reactions, commonly with thiols or amines.[1] The Boc-protected amine, upon deprotection under acidic conditions, provides a primary amine for subsequent conjugation, typically through amide bond formation.[2]

-

Hydrophilicity: The PEG spacer significantly enhances the aqueous solubility of the linker and the resulting conjugate.[3][4] This is particularly beneficial for improving the pharmacokinetic properties of hydrophobic drug molecules.

-

Defined Length: The discrete length of the PEG8 chain provides precise spatial control between the conjugated molecules, which is crucial for optimizing the formation of the ternary complex in PROTACs.[5]

-

Flexibility: The inherent flexibility of the PEG chain can facilitate the proper orientation of the binding moieties for effective protein-protein interactions.[5]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.

| Property | Value |

| Chemical Name | tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate |

| Molecular Formula | C23H46BrNO10 |

| Molecular Weight | 576.51 g/mol |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in water, DMSO, DCM, DMF |

| Storage Conditions | -20°C for long-term storage |

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol outlines a two-step process starting from commercially available 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane.

Step 1: Boc Protection of the Amine

-

Materials:

-

1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane (1 equivalent) in DCM or THF.

-

Add TEA or DIPEA (1.5 equivalents).

-

Add a solution of (Boc)₂O (1.2 equivalents) in the same solvent dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Step 2: Analytical Characterization

-

NMR Spectroscopy: Characterize the purified product using ¹H and ¹³C NMR to confirm the presence of the Boc group and the PEG chain.[6][7][8][9][10]

-

Mass Spectrometry: Determine the molecular weight of the product using ESI-MS to confirm the identity of this compound.

Protocol 2: Application of this compound in PROTAC Synthesis

This protocol describes a representative two-step conjugation strategy to synthesize a PROTAC, starting with the reaction of this compound with a target protein ligand.

Step 1: Conjugation to the Target Protein Ligand via Nucleophilic Substitution

-

Materials:

-

This compound

-

Target protein ligand with a nucleophilic group (e.g., a primary amine or thiol)

-

A suitable base (e.g., DIPEA or K₂CO₃)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard work-up and purification reagents

-

-

Procedure:

-

Dissolve the target protein ligand (1 equivalent) and this compound (1.2 equivalents) in DMF.

-

Add the base (2-3 equivalents).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 12-48 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the resulting Boc-protected conjugate by flash column chromatography or preparative HPLC.

-

Step 2: Boc Deprotection and Conjugation to the E3 Ligase Ligand

-

Materials:

-

Boc-protected conjugate from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid group

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

-

A suitable base (e.g., DIPEA)

-

DMF

-

-

Procedure (Boc Deprotection):

-

Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).[11][12][13][14]

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is often used directly in the next step as a TFA salt.

-

-

Procedure (Amide Coupling):

-

Dissolve the E3 ligase ligand (1 equivalent) and the deprotected PEGylated target ligand (1.2 equivalents) in DMF.

-

Add the peptide coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and DIPEA (3-4 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC conjugate by preparative HPLC.[1][2][15][16][17]

-

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the logical workflow and the mechanism of action facilitated by this compound.

Caption: Logical workflow for PROTAC synthesis.

Caption: Bifunctional reactivity of this compound.

Caption: PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a highly effective and adaptable bifunctional linker for advanced bioconjugation applications. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonally reactive end groups, makes it an ideal component for the synthesis of complex molecules like PROTACs. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their drug discovery and development workflows, enabling the creation of novel and potent targeted therapies.

References

- 1. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural similarity, characterization of Poly Ethylene Glycol linkage and identification of product related variants in biosimilar pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. reachseparations.com [reachseparations.com]

- 16. veranova.com [veranova.com]

- 17. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]

The Role of PEG8 Spacers in PROTAC Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive analysis of the role of PEG8 spacers in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and providing visual diagrams of relevant pathways and workflows.

The Core Function of PEG Spacers in PROTACs

The linker component of a PROTAC is far more than a simple tether; it plays a crucial role in the molecule's overall performance.[1][2] PEG linkers, in particular, offer several distinct advantages:

-

Enhanced Solubility: The repeating ethylene glycol units of a PEG chain impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][3] This is a critical factor for improving a compound's bioavailability.[3][4]

-

Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers allows them to adopt folded conformations.[2] This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[2] However, excessively long PEG chains can negatively impact permeability.[5]

-

Flexibility and Reach: The flexibility of a PEG linker provides the necessary conformational freedom for the PROTAC to orient the target protein and the E3 ligase in a productive manner for ternary complex formation.[6][7] A longer linker can be crucial for spanning the distance between the POI and the E3 ligase, especially for targets with deep binding pockets.[8]

-

Synthetic Tractability: PEG units of various lengths are commercially available and can be readily incorporated into PROTAC synthesis workflows, enabling the systematic exploration of linker length to find the optimal degrader.[6][9][10]

The Significance of Linker Length: A Focus on PEG8

The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[11] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[8][11] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible.[8]

A PEG8 linker, consisting of eight ethylene glycol units, represents a moderate length that often serves as an excellent starting point for optimization.[6] Systematic studies have repeatedly shown that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[8]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific biological system. Below are case studies summarizing the impact of varying PEG linker lengths on PROTAC efficacy.

| Target Protein | E3 Ligase | Linker Length Comparison | Observation | Reference(s) |

| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | ≥ 4 PEG units vs. < 4 PEG units | PROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK. | [8] |

| TANK-Binding Kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | 12-29 atom linkers vs. < 12 atom linkers | PROTACs with linkers shorter than 12 atoms were inactive, while those with longer linkers exhibited submicromolar degradation potency. | [8][12] |

| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 16-atom linker vs. 12-atom linker | The 16-atom linker was significantly more potent in degrading ERα, despite similar binding affinities. | [12][13] |

| Cereblon (CRBN) (Homo-PROTAC) | Cereblon (CRBN) | 8-atom PEG linker vs. other lengths | A short 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC context. | [8][12] |

Table 1: Impact of Linker Length on PROTAC Efficacy.

The "Hook Effect"

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at high concentrations.[6] This occurs because an excess of the PROTAC molecule favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex.[6] While primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker to promote more stable ternary complexes can sometimes mitigate this effect.[6]

Experimental Protocols

The development of an effective PROTAC requires rigorous experimental evaluation. The following are detailed methodologies for key experiments.

PROTAC Synthesis with a PEG8 Linker

A common method for synthesizing PROTACs involves a convergent approach using click chemistry or standard amide bond formation.

Materials:

-

Warhead (POI ligand) with a reactive handle (e.g., alkyne or amine)

-

E3 ligase ligand with a complementary reactive handle (e.g., azide or carboxylic acid)

-

PEG8 linker with appropriate terminal functional groups (e.g., Azido-PEG8-acid)

-

Coupling reagents (e.g., HATU, DIPEA for amide coupling) or catalyst (e.g., Copper(II) sulfate, sodium ascorbate for CuAAC click chemistry)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification system (e.g., HPLC)

Protocol (Amide Coupling Example):

-

Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add the warhead containing an amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.

-

Confirm the identity and purity of the final compound using LC-MS and NMR.

In Vitro Protein Degradation Assay (Western Blot)

This assay is used to determine the concentration-dependent degradation of the target protein.

Materials:

-

Cultured mammalian cells expressing the target protein

-

PROTAC stock solutions in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET).[14]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Signaling Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Optimization

The diagram below outlines a typical workflow for the design and evaluation of PROTACs with varying linker lengths.

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs, and PEG-based linkers, particularly PEG8, offer a compelling starting point for optimization. The inherent properties of PEG, such as enhanced solubility and flexibility, address key challenges in the development of these large and complex molecules. However, the optimal linker length is highly system-dependent and must be determined empirically. By systematically varying the PEG linker length and employing rigorous in vitro and cellular assays, researchers can fine-tune the properties of their PROTACs to achieve potent and selective degradation of target proteins. The continued exploration of "linkerology" will undoubtedly pave the way for the next generation of targeted protein degraders.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers and Their Function

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2][] While the ligands provide specificity, it is the often-underestimated linker that plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] This in-depth guide provides a technical overview of PROTAC linkers, their critical functions, and the experimental methodologies used to evaluate their impact.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by hijacking the cell's natural protein degradation machinery.[1] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity brings the E3 ligase close to the POI, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1][5] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling potent degradation at sub-stoichiometric concentrations.[1][2]

The Critical Role of the Linker

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and degradation.

Linker Composition and Properties

PROTAC linkers are broadly classified into two main categories: flexible and rigid.

-

Flexible Linkers: These are the most commonly used linkers, particularly in the early stages of PROTAC development, due to their synthetic accessibility.

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths provide a high degree of conformational flexibility.[7]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to enhance the solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.[7] The ethylene glycol units impart hydrophilicity and can improve the pharmacokinetic profile of the PROTAC.[7]

-

-

Rigid Linkers: More rigid linkers, such as those containing cyclic structures (e.g., piperazine, piperidine) or aromatic groups, can offer better control over the orientation of the two ligands. This can lead to improved selectivity and potency by pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.

The Impact of Linker Length on Degradation Efficacy

The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[6] Conversely, an excessively long linker may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitin transfer.[6] The optimal linker length is typically determined by synthesizing a series of PROTACs with varying linker lengths and evaluating their degradation efficiency.

Quantitative Analysis of Linker Impact

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable. The following tables summarize representative data illustrating the impact of linker length and composition on PROTAC performance.

| Table 1: Impact of PEG Linker Length on BRD4 Degradation | ||

| PROTAC | DC50 (nM) | Dmax (%) |

| BRD4-PEG2 | 150 | 85 |

| BRD4-PEG3 | 50 | 95 |

| BRD4-PEG4 | 25 | >98 |

| BRD4-PEG5 | 75 | 90 |

| BRD4-PEG6 | 200 | 80 |

| Data is illustrative and synthesized from publicly available information for BRD4-targeting PROTACs. |

| Table 2: Impact of Linker Composition on BTK Degradation | ||

| PROTAC | DC50 (nM) | Dmax (%) |

| BTK-Alkyl-C8 | 10 | 92 |

| BTK-PEG3 | 5 | >95 |

| BTK-Alkyl-C12 | 25 | 88 |

| BTK-PEG5 | 15 | 90 |

| Data is illustrative and synthesized from publicly available information for BTK-targeting PROTACs. |

Experimental Protocols for PROTAC Evaluation

A systematic experimental workflow is essential for the design and optimization of potent and selective PROTACs. This typically involves chemical synthesis followed by a series of in vitro cellular assays.

Detailed Methodologies

1. PROTAC Synthesis (Exemplified by Click Chemistry)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for assembling PROTACs.[]

-

Objective: To covalently link the POI ligand (functionalized with an alkyne) and the E3 ligase ligand (functionalized with an azide) via a triazole-containing linker.

-

Protocol:

-

Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

-

Confirm the identity and purity of the synthesized PROTAC by analytical LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

-

2. Western Blot Analysis of Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein.[4]

-

Objective: To determine the DC50 and Dmax of a PROTAC by measuring the levels of the POI after treating cells with varying concentrations of the PROTAC.

-

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from low nanomolar to high micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Normalize the protein lysates to the same concentration, denature by boiling in sample buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the POI, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.

-

3. Cell Viability Assay (MTS Assay)

It is crucial to assess whether the observed cellular effects are due to targeted protein degradation or general cytotoxicity. The MTS assay is a colorimetric method for assessing cell viability.[9]

-

Objective: To measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

MTS Reagent Addition: Add a solution containing the MTS tetrazolium compound and an electron coupling reagent (PES) to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will reduce the MTS into a colored formazan product.

-